molecular formula C22H18FN3O2S B2459243 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901234-12-6

2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2459243
CAS No.: 901234-12-6
M. Wt: 407.46
InChI Key: UXQCREYBIFLJDZ-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a heterocyclic molecule featuring:

  • A 1H-imidazole core substituted with 4-fluorophenyl (C6H4F) and phenyl (C6H5) groups at positions 5 and 2, respectively.
  • A sulfanyl-acetamide side chain at position 4, with the acetamide nitrogen further substituted by a furan-2-ylmethyl group.

Key Molecular Properties (from ):

Property Value
Molecular Formula C22H22FN3O2S
Molecular Weight 411.5 g/mol
Solubility Soluble in organic solvents (DMSO, ethanol)
Stability Stable under ambient conditions
Structural Motifs Fluorophenyl (enhances lipophilicity), imidazole (hydrogen-bonding capacity), furan (polar π-system)

Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent ().

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c23-17-10-8-15(9-11-17)20-22(26-21(25-20)16-5-2-1-3-6-16)29-14-19(27)24-13-18-7-4-12-28-18/h1-12H,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQCREYBIFLJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate and an appropriate aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the thioether with 2-furylmethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the acetamide moiety.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the imidazole ring or acetamide moiety.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C20H18FN3S, with a molecular weight of approximately 361.4 g/mol. Its structure features an imidazole ring, which is known for its biological activity, combined with a furan moiety that enhances its pharmacological properties.

Antitumor Activity

Research has indicated that compounds containing imidazole and furan structures exhibit significant antitumor properties. The presence of the 4-fluorophenyl group may enhance these effects by influencing the compound's interaction with biological targets. In vitro studies have shown promising results against various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer drugs.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against bacterial strains, including resistant strains. The imidazole ring is often associated with antifungal and antibacterial activities, making this compound a candidate for further investigation in this area.

Anti-inflammatory Effects

The dual inhibition of inflammatory pathways has been observed in related compounds. The 4-fluorophenyl group may play a role in modulating inflammatory responses, potentially making this compound useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into the potential applications of 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide:

StudyFindings
5Investigated the anti-inflammatory potential of related imidazole compounds, highlighting their ability to inhibit TNFα release.
4Evaluated similar acetamide derivatives for antitubercular activity, indicating the importance of structural modifications for enhancing biological efficacy.
2Focused on synthesizing compounds with sulfonamide groups, demonstrating their potential as antileishmanial agents, which could correlate with the activities of our target compound.

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings on related compounds, this compound may find applications in:

  • Cancer therapy : As an anticancer agent targeting specific tumor types.
  • Infectious disease treatment : Particularly against resistant bacterial strains.
  • Anti-inflammatory drugs : For chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Biological Activity Reference
Target Compound C22H22FN3O2S 4-Fluorophenyl, phenyl, furan-2-ylmethyl 411.5 High lipophilicity due to fluorophenyl; furan enhances solubility Potential kinase inhibition, anti-inflammatory
2-{[5-(4-Chlorophenyl)-1-Methyl-1H-Imidazol-2-yl]Sulfanyl}-N-(2-Methylphenyl)Acetamide C19H19ClN3O2S 4-Chlorophenyl, methylimidazole, methylphenyl 410.9 Chlorine increases electronegativity; reduced solubility Antimicrobial, anticancer (preliminary studies)
N-[(4-Fluorophenyl)Methyl]-2-({1-[(2-Methoxyphenyl)Methyl]-1H-Imidazol-2-yl}Sulfanyl)Acetamide C21H21FN3O2S 4-Fluorophenylmethyl, methoxyphenylmethyl 415.5 Methoxy group improves metabolic stability Enzyme inhibition (e.g., COX-2)
(R)-N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-(Methylsulfinyl)-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide Dihydrate C18H17FN4O2S·2H2O Methylsulfinyl (chiral), pyridyl 424.4 Sulfoxide enhances target binding; enantiomer-specific activity p38 MAP kinase inhibition
2-({1-[(Furan-2-yl)Methyl]-1H-Imidazol-2-yl}Sulfanyl)-N-(4-Methylphenyl)Acetamide C17H17N3O2S Furan-2-ylmethyl, methylphenyl 335.4 Simplified structure with methylphenyl; lower molecular weight Antimicrobial, anti-inflammatory

Key Structural Insights and Trends

Fluorophenyl vs. Chlorophenyl Substitution :

  • Fluorine’s electronegativity enhances membrane permeability and metabolic stability compared to chlorine ().
  • Chlorophenyl analogs exhibit stronger antimicrobial activity but lower solubility ().

Sulfanyl vs. Sulfoxide Modifications :

  • Sulfoxides (e.g., ) display enantiomer-dependent activity, with (R)-configurations showing superior kinase inhibition .
  • Sulfanyl groups provide a nucleophilic "warhead" for covalent binding but may reduce plasma stability .

Furan vs. Methylphenyl Side Chains :

  • Furan-2-ylmethyl substituents () improve aqueous solubility due to the oxygen heteroatom, whereas methylphenyl groups enhance lipophilicity for CNS-targeting applications.

Imidazole Core Modifications :

  • 1-Methylimidazole derivatives () resist metabolic oxidation but may reduce hydrogen-bonding capacity.

Biological Activity

2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features an imidazole ring, a fluorophenyl group, and a furan moiety, which contribute to its unique biological properties. The structural formula can be represented as follows:

C22H22FN3O2S\text{C}_{22}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the sulfanyl group is involved in redox reactions. The fluorophenyl group enhances binding affinity and specificity, which may lead to increased efficacy against specific biological targets.

Antimicrobial Activity

Research indicates that compounds with imidazole structures often exhibit antimicrobial properties. In vitro studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi. For instance, compounds similar to this compound have demonstrated activity against Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, a related imidazole derivative was shown to induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity . The compound's structural modifications have been linked to enhanced anti-cancer activity, suggesting a promising avenue for developing new cancer therapeutics.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF725.72 ± 3.95Apoptosis induction
Compound BU8745.2 ± 13.0Cell cycle arrest

Anti-inflammatory Activity

Imidazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Compounds similar to this compound have shown significant COX inhibition at low concentrations .

Case Studies

  • Study on Anticancer Properties : In a study involving tumor-bearing mice, treatment with an imidazole derivative resulted in significant tumor growth suppression compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death in cancerous tissues .
  • Antimicrobial Efficacy : A series of tests on related compounds demonstrated potent activity against various bacterial strains, including MRSA and E. coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a potential for development into new antimicrobial agents .

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